3-(1H-imidazol-1-yl)-6-((2-methoxyethyl)thio)pyridazine
Description
Properties
IUPAC Name |
3-imidazol-1-yl-6-(2-methoxyethylsulfanyl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-15-6-7-16-10-3-2-9(12-13-10)14-5-4-11-8-14/h2-5,8H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWUNPCHWBZTCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=NN=C(C=C1)N2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-6-((2-methoxyethyl)thio)pyridazine typically involves the formation of the imidazole ring followed by the introduction of the pyridazine moiety. One common method involves the reaction of 1H-imidazole with a suitable pyridazine precursor under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like sulfur to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-6-((2-methoxyethyl)thio)pyridazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-(1H-imidazol-1-yl)-6-((2-methoxyethyl)thio)pyridazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with biological targets.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases where imidazole and pyridazine derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-6-((2-methoxyethyl)thio)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the pyridazine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Structural Analogues
The compound is compared below with two closely related pyridazine derivatives:
3-(1H-imidazol-1-yl)-6-((3-(trifluoromethyl)benzyl)thio)pyridazine (Compound A).
3-(1H-imidazol-1-yl)-6-(2,2,2-trifluoroethoxy)pyridazine (Compound B).
Structural and Functional Differences
Physicochemical Implications
Compound A’s trifluoromethylbenzyl group is highly lipophilic, which may improve membrane permeability but reduce solubility. Compound B’s trifluoroethoxy group balances lipophilicity (from -CF₃) and polarity (from -O-), though its shorter chain may limit solubility compared to the target compound.
The strong electron-withdrawing -CF₃ groups in Compounds A and B may stabilize negative charges or modulate aromatic ring electrophilicity, impacting interactions with biological targets.
Metabolic Stability :
Q & A
Basic Synthesis & Structural Characterization
Q: What are the established synthetic routes for 3-(1H-imidazol-1-yl)-6-((2-methoxyethyl)thio)pyridazine, and how can reaction efficiency be optimized? A: Synthesis typically involves sequential nucleophilic substitutions. For example:
Pyridazine Thiol Activation : React 6-mercaptopyridazine derivatives with 2-methoxyethyl halides under basic conditions (e.g., K₂CO₃/DMF) to introduce the thioether group .
Imidazole Coupling : Use Buchwald-Hartwig amination or Ullmann-type reactions to attach the imidazole moiety at the 3-position. Catalytic systems like Pd(OAc)₂ with ligands (Xantphos) enhance yield .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. acetonitrile) and temperature (60–100°C) to minimize side products. Confirm purity via column chromatography and characterize intermediates using NMR (¹H/¹³C) and HRMS .
Advanced Structural Analysis
Q: How can computational methods resolve ambiguities in the stereoelectronic properties of this compound? A:
- DFT Calculations : Use Gaussian or ORCA software to model charge distribution, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Compare with experimental UV-Vis and IR spectra .
- Molecular Docking : Predict binding affinities to biological targets (e.g., kinases) using AutoDock Vina. Validate with crystallographic data from analogous imidazole-pyridazine structures .
Note : Discrepancies between computational and experimental results may arise from solvent effects or crystal packing; use MD simulations (AMBER/CHARMM) to account for these .
Biological Activity Profiling
Q: What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential? A:
- Kinase Inhibition Screening : Use ADP-Glo™ assays for broad-spectrum kinase profiling (e.g., EGFR, CDK2). IC₅₀ values should be cross-validated with radioactive ³²P-ATP assays .
- Cellular Uptake Studies : Employ fluorescent tagging (e.g., BODIPY conjugates) and confocal microscopy to assess intracellular localization .
Data Interpretation : Compare results with structurally similar compounds (e.g., 3-phenyl-6-(thienyl)pyridazine analogs) to identify SAR trends .
Data Contradictions in Pharmacological Studies
Q: How should researchers address conflicting reports on this compound’s cytotoxicity across cell lines? A:
Standardize Assay Conditions : Ensure consistent cell culture media, passage numbers, and incubation times. Use MTT and resazurin assays in parallel to cross-validate viability data .
Metabolic Stability Check : Evaluate compound stability in cell lysates via LC-MS. Differences in CYP450 expression across cell lines may explain variability .
Control for Redox Interference : Thioether groups can interact with reactive oxygen species (ROS). Include ROS scavengers (e.g., NAC) to isolate cytotoxicity mechanisms .
Advanced Functionalization Strategies
Q: What methodologies enable selective modification of the thioether or imidazole moieties for derivatization? A:
- Thioether Oxidation : Treat with mCPBA to form sulfoxide/sulfone derivatives, monitored by ¹H NMR (δ 3.5–4.0 ppm for S=O protons) .
- Imidazole Functionalization : Perform N-alkylation with propargyl bromides for click chemistry applications. Use CuI/NaAsc catalyst for azide-alkyne cycloadditions .
Challenges : Avoid overoxidation of sulfur or undesired ring-opening of imidazole. Optimize stoichiometry (1.2–1.5 eq. reagents) and reaction time .
Stability and Degradation Pathways
Q: How can hydrolytic and photolytic degradation pathways be systematically mapped? A:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C. Analyze degradation products via UPLC-QTOF .
- Photostability Testing : Use ICH Q1B guidelines (1.2 million lux hours). Identify photoproducts (e.g., imidazole ring cleavage) using HRMS/MS .
Mitigation : Incorporate stabilizing excipients (e.g., cyclodextrins) or modify the 2-methoxyethyl group to reduce susceptibility .
Comparative Analysis with Analogues
Q: What structural analogs of this compound show divergent biological or physicochemical properties, and why? A:
| Analog | Modification | Key Difference | Reference |
|---|---|---|---|
| 3-Phenyl-6-(methylthio)pyridazine | Lacks imidazole and methoxyethyl | Reduced kinase affinity due to missing H-bond donors | |
| 6-(Thiophen-2-yl)pyridazine | Thienyl replaces imidazole | Enhanced π-stacking but lower solubility | |
| 3-(Pyrazol-1-yl)-6-thioglycolate | Thioglycolate instead of methoxyethyl | Higher metabolic clearance (esterase susceptibility) |
Theoretical Frameworks for Mechanistic Studies
Q: How can researchers align experimental data with theoretical models (e.g., QSAR, molecular orbital theory)? A:
- QSAR Modeling : Use CoMFA/CoMSIA to correlate substituent effects (e.g., methoxyethyl chain length) with bioactivity. Validate with leave-one-out cross-validation .
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps via DFT to predict reactivity. Compare with electrochemical data (cyclic voltammetry) .
Integration : Overlay docking poses (e.g., with EGFR) onto QSAR maps to identify critical binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
